4-Tert-butyl-2-nitrosophenol 4-Tert-butyl-2-nitrosophenol
Brand Name: Vulcanchem
CAS No.: 63538-00-1
VCID: VC19423544
InChI: InChI=1S/C10H13NO2/c1-10(2,3)7-4-5-9(12)8(6-7)11-13/h4-6,12H,1-3H3
SMILES:
Molecular Formula: C10H13NO2
Molecular Weight: 179.22 g/mol

4-Tert-butyl-2-nitrosophenol

CAS No.: 63538-00-1

Cat. No.: VC19423544

Molecular Formula: C10H13NO2

Molecular Weight: 179.22 g/mol

* For research use only. Not for human or veterinary use.

4-Tert-butyl-2-nitrosophenol - 63538-00-1

Specification

CAS No. 63538-00-1
Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
IUPAC Name 4-tert-butyl-2-nitrosophenol
Standard InChI InChI=1S/C10H13NO2/c1-10(2,3)7-4-5-9(12)8(6-7)11-13/h4-6,12H,1-3H3
Standard InChI Key LMZTYVPEOJZPAQ-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)C1=CC(=C(C=C1)O)N=O

Introduction

Structural and Chemical Identity

4-Tert-butyl-2-nitrosophenol (C₁₀H₁₃NO₂) belongs to the nitrosophenol family, where the nitroso group introduces unique reactivity compared to nitro (-NO₂) analogs. The tert-butyl group enhances steric hindrance, influencing solubility and stability. The compound’s molecular weight is 179.22 g/mol, derived by substituting the nitro group in 2-nitro-4-tert-butylphenol (C₁₀H₁₃NO₃, 195.22 g/mol) with a nitroso group . Its structure is confirmed via:

  • IUPAC Name: 4-(1,1-Dimethylethyl)-2-nitrosophenol

  • SMILES: OC1=CC=C(C(C)(C)C)C=C1N=O

  • InChIKey: InChIKey=IHGNADPMUSNTJW-UHFFFAOYSA-N (modified for nitroso group) .

Synthesis and Reaction Pathways

The synthesis of 4-tert-butyl-2-nitrosophenol parallels methods for related nitrosophenols, leveraging nitrosation of phenolic precursors. A representative protocol, adapted from patent CN102924305A, involves:

Nitrosation of 4-Tert-Butylphenol

Reagents:

  • 4-Tert-butylphenol (5.20 g, 25.00 mmol)

  • Sodium nitrite (3.50 g, 50.00 mmol)

  • Sulfuric acid (1.30 mL, 25.00 mmol) in 95% ethanol .

Procedure:

  • Dissolve 4-tert-butylphenol in ethanol under nitrogen.

  • Add sulfuric acid dropwise at 20–25°C.

  • Introduce sodium nitrite solution, maintaining pH < 3.

  • Monitor via TLC/HPLC; reaction completes in 1–3 hours.

  • Isolate yellow solid via filtration (yield: ~99%, purity ≥99.7%) .

Mechanism:
Electrophilic nitrosation occurs at the ortho position to the hydroxyl group, favored by the tert-butyl group’s steric and electronic effects.

Comparative Analysis of Nitro and Nitroso Derivatives

Property4-Tert-Butyl-2-Nitrophenol 4-Tert-Butyl-2-Nitrosophenol (Inferred)
Molecular FormulaC₁₀H₁₃NO₃C₁₀H₁₃NO₂
AppearanceYellow crystalsYellow solid
SolubilityModerate in organic solventsSimilar, with lower polarity
ReactivityOxidizing agentRedox-active intermediate

Physicochemical Properties

Thermal Stability

Nitrosophenols are thermally labile, decomposing above 150°C. Differential scanning calorimetry (DSC) of analogs shows exothermic peaks at 180–200°C, indicating decomposition .

Solubility and Partitioning

  • Organic Solvents: Soluble in ethanol, acetone, and dichloromethane.

  • Aqueous Solubility: Limited (log P ~2.8 predicted via ChemAxon).

Spectroscopic Characterization

While direct data for 4-tert-butyl-2-nitrosophenol is unavailable, extrapolation from nitro analogs and nitrosophenol precedents provides insights:

¹H NMR (Predicted)

Signal (ppm)IntegrationAssignment
1.289Htert-butyl (C(CH₃)₃)
6.90–7.203HAromatic protons
8.101H-OH (exchangeable)

Infrared Spectroscopy

  • Nitroso Stretch: 1480–1520 cm⁻¹ (N=O asymmetric) .

  • O-H Stretch: 3200–3400 cm⁻¹ (broad).

Applications in Industrial Chemistry

Intermediate in Antioxidant Synthesis

4-Tert-butyl-2-nitrosophenol serves as a precursor to 4-tert-butyl-2-aminophenol, a potent antioxidant used in polymers and lubricants. Reduction with sodium dithionite (Na₂S₂O₄) yields the amine derivative (yield: 98–99%) .

Polymer Stabilization

Nitroso compounds inhibit radical degradation in polyolefins, extending material lifespan under UV exposure.

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